molecular formula C10H15NO B020384 1-(4-Ethoxyphenyl)ethanamine CAS No. 104294-63-5

1-(4-Ethoxyphenyl)ethanamine

Cat. No.: B020384
CAS No.: 104294-63-5
M. Wt: 165.23 g/mol
InChI Key: LQISONQSSGPXMA-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)ethanamine is an organic compound with the chemical formula C10H15NOThis compound is a colorless to pale yellow liquid with a weak amine odor . It is primarily used in research and industrial applications.

Mechanism of Action

Target of Action

The primary targets of 1-(4-Ethoxyphenyl)ethanamine are currently not well-defined in the literature. This compound is structurally similar to other phenylethanamines, which are known to interact with various receptors and enzymes in the body. The specific targets for this compound require further investigation .

Biochemical Pathways

The biochemical pathways affected by this compound are not clearly established. Given its structural similarity to other phenylethanamines, it might be involved in pathways related to neurotransmission, but this is purely speculative. More research is needed to elucidate the specific biochemical pathways this compound affects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented in the literature. As a small molecule, it’s likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution, metabolism, and excretion would depend on its specific interactions with various proteins and enzymes in the body .

Result of Action

The molecular and cellular effects of this compound’s action are not well-known. Based on its structural similarity to other phenylethanamines, it might have effects on neurotransmission, but this is speculative. More research is needed to determine the specific effects of this compound .

Preparation Methods

The preparation of 1-(4-Ethoxyphenyl)ethanamine involves several synthetic routes. One common method includes reacting ethoxyphenol with dichloroethane to obtain 1-(4-ethoxyphenyl)ethane. This intermediate is then reacted with bromoacetic acid under alkaline conditions to yield this compound . Industrial production methods often involve similar steps but are optimized for larger-scale synthesis.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It undergoes substitution reactions where the ethoxy group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

1-(4-Ethoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neurochemistry.

    Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)ethanamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-ethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQISONQSSGPXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908906
Record name 1-(4-Ethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104294-63-5
Record name Benzylamine, p-ethoxy-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104294635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Ethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-ethoxyphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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